N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridinyl-substituted tetrahydroindazole core linked to a thiophene sulfonamide group via an ethyl chain. This compound is cataloged in PubChem, indicating its relevance in chemical and pharmacological research .
Properties
IUPAC Name |
N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c23-26(24,17-6-3-13-25-17)20-11-12-22-16-5-2-1-4-15(16)18(21-22)14-7-9-19-10-8-14/h3,6-10,13,20H,1-2,4-5,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCPOSQGIKCPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the indazole core: This can be achieved by cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Attachment of the pyridine ring: This step often involves coupling reactions such as Suzuki or Heck coupling.
Introduction of the thiophene sulfonamide group: This can be done through sulfonation reactions followed by amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
The compound N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, synthesizing findings from diverse studies and providing comprehensive data tables and insights.
Basic Information
- IUPAC Name : this compound
- CAS Number : 1797622-96-8
- Molecular Formula : CHNOS
- Molecular Weight : 388.5 g/mol
Structural Characteristics
The compound features a complex structure that includes a pyridine ring, an indazole moiety, and a thiophene sulfonamide group. These structural elements contribute to its potential pharmacological properties.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases:
- Cancer Research : Studies have highlighted its efficacy as an inhibitor of specific cancer cell lines by targeting key pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have shown promise in inhibiting the proliferation of lung cancer cells through apoptosis induction .
Neuropharmacology
Research indicates that derivatives of this compound may interact with neurotransmitter systems, potentially offering benefits for neurodegenerative diseases such as Alzheimer's disease. The ability to modulate cholinergic activity makes it a candidate for further exploration in treating cognitive disorders .
Antimicrobial Activity
Investigations into the antimicrobial properties of sulfonamides have revealed that compounds similar to this compound exhibit significant antibacterial effects against various pathogens. This suggests potential applications in developing new antibiotics .
Structure-Based Drug Design
The compound's unique structure allows it to serve as a scaffold for the development of novel drugs through structure-based drug design methodologies. This approach has been successfully applied to optimize lead compounds against targets such as leishmaniasis .
Table 1: Comparative Biological Activities
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Cancer Inhibition | Indazole derivatives | Induce apoptosis in A549 lung cancer cells |
| Neurotransmitter Modulation | Pyridine-based compounds | Potential cognitive enhancement |
| Antimicrobial Effects | Sulfonamide analogs | Effective against Gram-positive bacteria |
Table 2: Synthesis Pathways
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| DMF Solvent Method | NaH, Ethyl halides | 70–90 |
| Microwave-Assisted | Thiophene derivatives | 60–80 |
Case Study 1: Cancer Cell Line Inhibition
A study demonstrated that analogs of the compound significantly inhibited the growth of A549 lung cancer cells by inducing cell cycle arrest. The mechanism involved modulation of apoptotic pathways, suggesting potential for therapeutic development .
Case Study 2: Antimicrobial Efficacy
Research on sulfonamide derivatives showed that certain modifications to the thiophene ring enhanced antimicrobial activity against Staphylococcus aureus. This reinforces the importance of structural diversity in developing effective antibacterial agents .
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological processes it aims to modulate. The pathways involved could include inhibition of enzyme activity or blocking of receptor sites, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Compound 37F ()
A notable analog is Compound 37F (synthesized by Rajeshwari & Associates), which shares the indazole-sulfonamide framework but differs in substituents and complexity:
- Core Modifications: The target compound has a pyridin-4-yl group at the indazole’s 3-position, whereas Compound 37F incorporates a 3-amino-1-methyl-1H-indazol-7-yl moiety. The sulfonamide group in the target is linked to thiophene, while Compound 37F uses a difluoromethyl-tetrafluoroindazolyl acetamide side chain.
- Physicochemical Properties :
- The thiophene sulfonamide in the target compound may enhance solubility compared to the difluorophenyl and tetrafluoroindazol groups in 37F, which could increase lipophilicity and affect membrane permeability.
Broader Structural Class Comparisons
Table 1: Key Structural and Functional Differences
Pharmacological Implications
- Target Compound : The pyridinyl group may facilitate hydrogen bonding with kinase ATP-binding pockets, while the thiophene sulfonamide could act as a polar anchor.
- Compound 37F : The fluorinated groups likely improve metabolic stability but may reduce aqueous solubility, a trade-off critical for drug development .
Biological Activity
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N4O2S2. The compound features a thiophene ring and an indazole moiety, which are known for their diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Indazole Core : This can be achieved through the Fischer indole synthesis.
- Attachment of the Pyridine Ring : Nucleophilic substitution reactions are commonly used to introduce the pyridine derivative.
- Formation of the Thiophene Sulfonamide Group : The final step often involves coupling reactions to form the sulfonamide linkage.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound showed potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In particular, it demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound:
- COX Inhibition : Similar derivatives have been reported to inhibit cyclooxygenase (COX) enzymes effectively. For instance, compounds with related structures exhibited IC50 values in the low micromolar range against COX-2 .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the pyridine and indazole rings significantly influence biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Electron-donating groups on pyridine | Enhanced anti-inflammatory activity |
| Substituents on indazole | Altered antimicrobial potency |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Antibacterial Activity : A study demonstrated that derivatives containing thiophene and sulfonamide groups showed significant antibacterial effects against resistant strains of bacteria .
- Anti-inflammatory Research : A review highlighted that similar structures could modulate inflammatory pathways by inhibiting key enzymes involved in prostaglandin synthesis .
- Pharmacokinetics : Research indicated that compounds with this scaffold exhibited favorable pharmacokinetic profiles, including moderate clearance rates and good oral bioavailability .
Q & A
Q. Q1: What are the optimal synthetic pathways for synthesizing this compound with high purity and yield?
Methodological Answer :
- Multi-step synthesis : Begin with the preparation of the pyridinyl-tetrahydroindazole core via cyclocondensation of hydrazine derivatives with cyclic ketones under acidic conditions .
- Sulfonamide coupling : Use a nucleophilic substitution reaction between the indazole-ethylamine intermediate and thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/dioxane mixtures to achieve >95% purity .
- Characterization : Confirm structure via -NMR (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm), IR (sulfonamide S=O stretch at 1150–1350 cm), and high-resolution mass spectrometry .
Q. Q2: How can researchers validate the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
Methodological Answer :
- Stability assays : Perform accelerated degradation studies in buffered solutions (pH 2–10) at 40°C for 72 hours, monitoring degradation products via HPLC-UV/MS .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify melting points and thermal decomposition profiles.
- Recommendation : Store the compound in anhydrous DMSO at -20°C to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. Q3: How can contradictory data regarding the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Methodological Answer :
- Dose-response profiling : Conduct parallel assays (e.g., kinase inhibition vs. cell viability) under standardized conditions (IC determinations) to isolate target-specific effects .
- Off-target screening : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners .
- Structural analysis : Compare X-ray crystallography or molecular docking results with inactive analogs to pinpoint critical binding motifs (e.g., pyridinyl orientation) .
Q. Q4: What computational strategies are recommended to predict the compound’s pharmacokinetic properties (e.g., blood-brain barrier permeability)?
Methodological Answer :
- In silico modeling : Apply QSPR (Quantitative Structure-Property Relationship) models using descriptors like logP (calculated via ChemAxon) and polar surface area .
- Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers to assess membrane permeability .
- Validation : Cross-reference predictions with in vitro Caco-2 cell monolayer assays for intestinal absorption .
Q. Q5: How can researchers design experiments to elucidate the compound’s mechanism of action in heterogeneous biological systems?
Methodological Answer :
- Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .
- Chemical proteomics : Use activity-based protein profiling (ABPP) with a biotinylated derivative of the compound to capture target proteins .
- In vivo validation : Utilize zebrafish or murine models to correlate in vitro findings with physiological outcomes (e.g., tumor growth inhibition) .
Data Contradiction and Theoretical Frameworks
Q. Q6: How should researchers address discrepancies between theoretical predictions (e.g., DFT calculations) and experimental spectroscopic data?
Methodological Answer :
- Re-examine approximations : Verify the DFT functional (e.g., B3LYP vs. M06-2X) and basis set (e.g., 6-31G*) used for NMR chemical shift predictions .
- Solvent effects : Incorporate implicit solvent models (e.g., PCM for DMSO) to improve agreement with experimental -NMR spectra .
- Collaborative validation : Compare results with independent computational groups to rule out methodological bias .
Q. Q7: What frameworks guide the integration of this compound into broader pharmacological or materials science research?
Methodological Answer :
- Pharmacological linkage : Align with kinase inhibitor theory (e.g., ATP-binding pocket targeting) or sulfonamide-based drug design principles .
- Materials science : Explore its potential in metal-organic frameworks (MOFs) by analyzing sulfonamide coordination chemistry with transition metals .
- CRDC alignment : Classify research under CRDC 2020 subclasses like RDF2050107 (powder/particle technology) for formulation studies or RDF2050108 (process control) for scale-up .
Experimental Design and Replicability
Q. Q8: What steps ensure replicability of synthesis and bioactivity assays across laboratories?
Methodological Answer :
- Standardized protocols : Publish detailed procedures (e.g., reaction stoichiometry, HPLC gradients) in supplementary materials .
- Inter-lab validation : Share samples with collaborating labs for independent characterization (e.g., NMR, HRMS) .
- Negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) to calibrate experimental systems .
Q. Q9: How can researchers optimize the compound’s solubility for in vivo studies without structural modification?
Methodological Answer :
- Co-solvent systems : Test combinations of PEG-400, Cremophor EL, and saline for intravenous administration .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
- Surfactant screening : Use dynamic light scattering (DLS) to identify stable micellar formulations .
Q. Q10: What methodologies resolve ambiguities in the compound’s crystallographic data (e.g., disorder in the tetrahydroindazole ring)?
Methodological Answer :
- High-resolution X-ray diffraction : Collect data at cryogenic temperatures (100 K) to minimize thermal motion artifacts .
- Twinned crystal analysis : Apply SHELXL or OLEX2 software to model disordered regions iteratively .
- Complementary techniques : Validate with -NMR solid-state spectroscopy to confirm crystallographic assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
